molecular formula C16H16N4OS B2380781 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide CAS No. 2309345-01-3

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide

Cat. No. B2380781
CAS RN: 2309345-01-3
M. Wt: 312.39
InChI Key: XARLBLDJGZDABB-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide, also known as MPPT, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has been found to bind to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This binding leads to the inhibition of these enzymes, resulting in increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has been found to have neuroprotective properties, which can protect neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide in lab experiments is its high purity and availability. The synthesis method for N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has been optimized for high yield and purity, making it a readily available compound for scientific research. However, one of the limitations of using N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide in lab experiments is its potential toxicity. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide. One area of research is the development of new ligands based on the structure of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide. These ligands could be used for various applications such as catalysis, sensing, and imaging. Another area of research is the investigation of the potential therapeutic applications of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has been found to exhibit neuroprotective properties, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide involves the reaction of 2-methyl-5-pyridin-4-ylpyrazole with thiophene-2-carboxylic acid chloride in the presence of a catalyst such as triethylamine. The resulting compound is then treated with methylamine to form the final product, N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide. This synthesis method has been optimized for high yield and purity, making N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide a readily available compound for scientific research.

Scientific Research Applications

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been its use as a ligand for metal ions such as copper and zinc. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide has been found to form stable complexes with these metal ions, which can be used for various applications such as catalysis, sensing, and imaging.

properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-13(9-15(19-20)12-4-6-17-7-5-12)11-18-16(21)10-14-3-2-8-22-14/h2-9H,10-11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARLBLDJGZDABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide

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